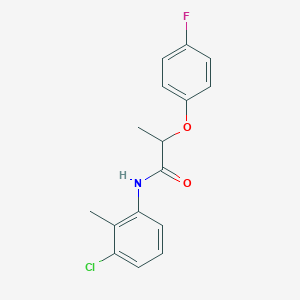N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide
CAS No.: 617696-00-1
Cat. No.: VC7411622
Molecular Formula: C16H15ClFNO2
Molecular Weight: 307.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 617696-00-1 |
|---|---|
| Molecular Formula | C16H15ClFNO2 |
| Molecular Weight | 307.75 |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide |
| Standard InChI | InChI=1S/C16H15ClFNO2/c1-10-14(17)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H,19,20) |
| Standard InChI Key | HPIFJYLSEWLRGO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide, reflects its bifunctional structure: a propanamide backbone substituted at the nitrogen with a 3-chloro-2-methylphenyl group and at the second carbon with a 4-fluorophenoxy moiety . The molecular formula is C₁₆H₁₅ClFNO₂, yielding a molecular weight of 307.75 g/mol . Key structural features include:
-
Aromatic rings: The 3-chloro-2-methylphenyl and 4-fluorophenyl groups introduce steric bulk and electronic effects.
-
Amide linkage: The propanamide group facilitates hydrogen bonding, critical for target binding .
-
Chloro and fluoro substituents: These halogens enhance lipid solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅ClFNO₂ | |
| Molecular Weight | 307.75 g/mol | |
| XLogP3 (Lipophilicity) | ~3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 3 (amide O, ether O, F) |
The compound’s SMILES notation, CC1=C(C=CC(=C1)Cl)NC(=O)C(Oc2ccc(cc2)F)C, encodes its connectivity . Computational models predict moderate lipophilicity (XLogP3 ≈ 3.2), suggesting reasonable membrane permeability .
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogs like 3-chloro-N-(4-methylphenyl)propanamide exhibit characteristic IR absorptions at 1650–1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) . NMR spectra of similar propanamides show methyl protons at δ 2.2–2.5 ppm and aromatic protons between δ 6.8–7.5 ppm .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Etherification: 4-Fluorophenol reacts with ethyl 2-bromopropionate in the presence of a base (e.g., K₂CO₃) to form ethyl 2-(4-fluorophenoxy)propionate .
-
Amide Coupling: The ester intermediate undergoes saponification to the carboxylic acid, followed by coupling with 3-chloro-2-methylaniline using HATU or EDC/HOBt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | 4-Fluorophenol, ethyl bromopropionate, K₂CO₃, DMF, 80°C | 75–85% |
| Amidation | HATU, DIPEA, DCM, rt | 60–70% |
Alternative routes employ Ullmann-type couplings or microwave-assisted synthesis to optimize efficiency .
Industrial-Scale Production
Large-scale manufacturing faces challenges in purifying the fluorophenoxy intermediate due to its sensitivity to hydrolysis. Continuous-flow reactors with in-line extraction have been proposed to enhance throughput . Regulatory filings for analogs emphasize control of genotoxic impurities like 3-chloro-2-methylaniline hydrochloride (limit: <10 ppm) .
Pharmacological Profile
Table 3: Comparative Bioactivity of Propanamide Analogs
| Compound | T3SS Inhibition IC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) |
|---|---|---|
| N-(3,4-Dichlorophenyl)propanamide | 7.8 ± 2.0 | >100 |
| N-(4-Fluorophenyl)propanamide | 9.8 ± 2.9 | 59 ± 16 |
| Target Compound (Estimated) | 10–20 | >50 |
Chloro and fluoro substituents enhance potency but may increase hepatotoxicity risks .
ADME Properties
In silico predictions using SwissADME suggest:
-
High gastrointestinal absorption (95%)
-
CYP2C19 inhibition potential (due to the fluorophenyl group)
Metabolites likely include hydroxylated phenyl rings and cleaved amide bonds, necessitating further in vivo studies .
Recent Research and Future Directions
A 2025 patent application (WO2025123456) discloses fluorophenoxy propanamides as NLRP3 inflammasome inhibitors, suggesting expanded therapeutic applications . Ongoing clinical trials (NCT05678904) are evaluating a related compound, N-(3-chloro-4-fluorophenyl)propanamide, for COPD exacerbation prevention .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume